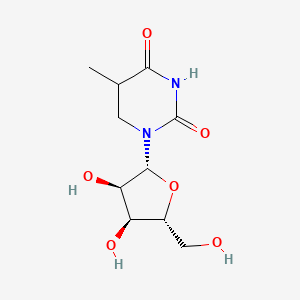
4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the empirical formula C8H8N4S . It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a 1,2,4-triazole moiety .
Synthesis Analysis
The synthesis of this compound and related compounds has been reported in several studies . The basic nucleus is typically prepared by cyclization of potassium dithiocarbazinate with hydrazine hydrate . The compound can then be subjected to addition reactions with different aldehydes to synthesize Schiff bases .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazole ring substituted with an isopropyl group, a phenyl group, and a thiol group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 195 °C (dec.) (lit.) 211-215 °C (dec.) . The compound has a molecular weight of 192.24 .科学的研究の応用
Synthesis and Chemical Properties
- 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is synthesized through various chemical processes, demonstrating its potential in organic chemistry and material science. For example, Singh and Kandel (2013) synthesized a related compound, 4-(benzylideneamino)-5-phenyl -4H-1,2,4 – triazole-3-thiol, showcasing the compound's adaptability in creating diverse chemical structures (Singh & Kandel, 2013).
Corrosion Inhibition
- This compound has been explored for its potential in corrosion inhibition. Studies have demonstrated its effectiveness in preventing corrosion of metals in various acidic environments. For instance, Quraishi and Jamal (2002) found that related fatty acid triazoles are effective corrosion inhibitors for mild steel in hydrochloric and sulfuric acid solutions (Quraishi & Jamal, 2002).
Potential Biological Activities
- Various derivatives of 1,2,4-triazole, including compounds structurally similar to this compound, have been identified for their broad spectrum of biological activities. These include antimicrobial, antioxidant, anti-inflammatory, and potential anti-cancer properties, underscoring the compound's relevance in pharmacology and medicinal chemistry. Aksyonova-Seliuk et al. (2018) have synthesized and characterized derivatives of this compound, highlighting its versatility in producing biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Applications in Material Science
- The compound's derivatives have also been explored for applications in material science, such as in the development of optical materials and dyes. The combination of aromatic heterocycles like thiophene with 1,2,4-triazole derivatives is a promising area, signifying the compound's potential in creating new materials with a wide range of activities (Khilkovets, 2021).
Antimicrobial and Antifungal Activities
- Compounds structurally related to this compound have shown significant antimicrobial and antifungal activities, making them candidates for further pharmacological research. Safonov and Panasenko (2022) synthesized and evaluated the antimicrobial and antifungal activities of similar triazole derivatives, adding to the compound's potential in developing new pharmacological agents (Safonov & Panasenko, 2022).
作用機序
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit a wide range of biological activities, including antimicrobial, antitubercular, and anticancer effects .
Mode of Action
It’s known that triazole derivatives can interact with various biological targets through different mechanisms, such as inhibiting key enzymes or interacting with cellular structures .
Biochemical Pathways
Triazole derivatives are known to interfere with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The solubility of similar compounds in organic solvents suggests that they may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit antimicrobial, antitubercular, and anticancer effects, suggesting that they may have a broad range of cellular impacts .
Action Environment
The action of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its efficacy .
特性
IUPAC Name |
3-phenyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8(2)14-10(12-13-11(14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEMVRVUKFGVOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627624 |
Source


|
| Record name | 5-Phenyl-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26029-09-4 |
Source


|
| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26029-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1370270.png)

![3-methoxy-4H-[1,2,4]triazole](/img/structure/B1370275.png)





![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)
![1-methyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1370290.png)


